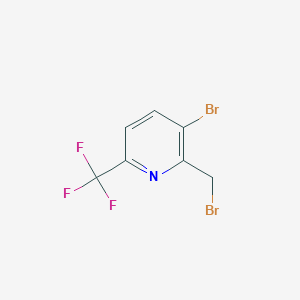

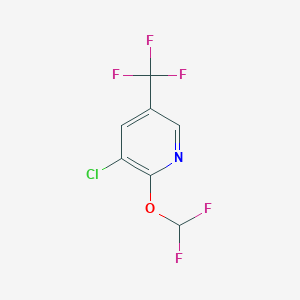

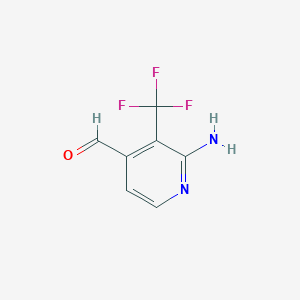

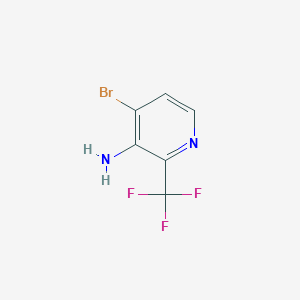

3-Amino-4-bromo-2-(trifluoromethyl)pyridine

Vue d'ensemble

Description

3-Amino-4-bromo-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market .

Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 4-(Trifluoromethyl)pyridine can be prepared by trifluoromethylation of 4-iodobenzene . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis

The molecular formula of 2-Amino-4-bromo-3-(trifluoromethyl)pyridine is C6H4BrF3N2 .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, an amination replacement reaction involving 4H-pyran-4-one 3c intermediate with ammonia at 65 °C gave pyridin-4 (1H)-one 3d, which was subsequently treated with POBr 3 to generate the bromide intermediate 3e in 51 min .Applications De Recherche Scientifique

-

Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval .

- Methods of Application : These compounds are typically used as active ingredients in pharmaceutical products. The specific methods of application can vary depending on the specific drug and its intended use .

- Results or Outcomes : Many candidates are currently undergoing clinical trials, indicating the potential for future growth in the use of these compounds in the pharmaceutical industry .

-

Synthesis of Metal-Organic Frameworks (MOFs)

- Summary of Application : TFMP derivatives can be used in the synthesis of metal-organic frameworks (MOFs) .

- Methods of Application : The specific methods of application can vary depending on the specific MOF being synthesized .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific MOF being synthesized .

-

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Summary of Application : 4-Amino-2-(trifluoromethyl)pyridine, a derivative of TFMP, is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .

- Methods of Application : This compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine which is applied in a wide range of synthetic transformations .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific API being synthesized .

-

Preparation of (trifluoromethyl)pyridyllithiums

- Summary of Application : Trifluoromethylpyridines can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .

- Methods of Application : The specific methods of application can vary depending on the specific trifluoromethylpyridine derivative and the type of reaction .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific reaction .

-

Synthesis of Pyrazolopyridines as Kinase LRRK2 Inhibitors

- Summary of Application : 2-Bromo-4-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

- Methods of Application : Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific disease being treated .

-

Preparation of Methiodide Salts

- Summary of Application : Trifluoromethylpyridines can be used in the preparation of methiodide salts .

- Methods of Application : The specific methods of application can vary depending on the specific trifluoromethylpyridine derivative and the type of reaction .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific reaction .

-

Synthesis of Pyridine-Based Ligands

- Summary of Application : 4-Amino-2-(trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine which is applied in a wide range of synthetic transformations .

- Methods of Application : This compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine which is applied in a wide range of synthetic transformations .

- Results or Outcomes : The outcomes of this application can vary widely depending on the specific synthetic transformation .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFAXXSXBHSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-bromo-2-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)